molecular formula C16H20ClN3O3 B2807035 1-(4-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1257549-89-5

1-(4-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No. B2807035
CAS RN: 1257549-89-5
M. Wt: 337.8
InChI Key: DXVSKMPEQVHALG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • The compound has been utilized in chemical synthesis, particularly as an intermediate for creating antifungal agents. For example, it has been synthesized and characterized, with its crystal structure confirmed through X-ray crystallography, establishing its potential as a precursor for developing imidazole-containing antifungal agents (Attia et al., 2013). Furthermore, it has been involved in studies concerning its structure and pharmacological properties, with specific interest in its central activity, particularly its antinociceptive and serotonergic effects (Matosiuk et al., 2005).

Pharmacological and Biological Activity

  • The compound and its derivatives have been extensively studied for their pharmacological and biological activities, including antimicrobial, antifungal, and anticancer properties. Notably, derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities against various pathogens, demonstrating its potential as a base for antimicrobial agents (Desai et al., 2011; Nasser et al., 2010; Datar et al., 2003). In addition, certain derivatives have shown anti-cancer activities, further highlighting the compound's significance in medicinal chemistry and pharmaceutical research (Potikha & Brovarets, 2020).

Solubility and Physicochemical Properties

  • The solubility, thermodynamics, and partitioning processes of a novel antifungal compound related to this chemical structure have been characterized, indicating its potential for pharmaceutical formulation and drug delivery systems. This includes solubility studies in various solvents, which are crucial for understanding the compound's behavior in biological systems (Volkova et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-12-1-3-13(4-2-12)20-10-9-19(16(20)23)11-15(22)18-7-5-14(21)6-8-18/h1-4,14,21H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVSKMPEQVHALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one

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